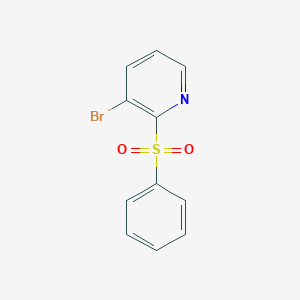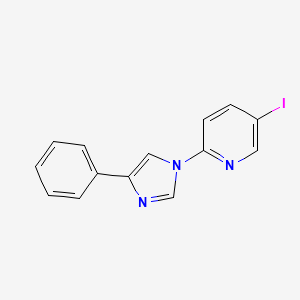
5-Iodo-2-(4-phenylimidazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(4-phenylimidazol-1-yl)pyridine: is a heterocyclic compound that features both pyridine and imidazole rings in its structure The presence of iodine and phenyl groups makes it a versatile molecule in organic synthesis and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(4-phenylimidazol-1-yl)pyridine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia.
Substitution reactions:
Iodination: The final step involves the iodination of the pyridine ring, which can be carried out using iodine or iodinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the imidazole ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(4-phenylimidazol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine and phenyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(4-Phenylimidazol-1-yl)pyridine: Lacks the iodine atom, which may affect its reactivity and binding properties.
5-Bromo-2-(4-phenylimidazol-1-yl)pyridine: Similar structure but with a bromine atom instead of iodine, which can influence its chemical behavior.
2-(4-Phenylimidazol-1-yl)-5-methylpyridine: Contains a methyl group instead of iodine, leading to different chemical and biological properties.
Uniqueness: The presence of the iodine atom in 5-Iodo-2-(4-phenylimidazol-1-yl)pyridine makes it unique compared to its analogs. Iodine can enhance the compound’s reactivity and binding affinity, making it a valuable molecule in various applications.
Properties
Molecular Formula |
C14H10IN3 |
|---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
5-iodo-2-(4-phenylimidazol-1-yl)pyridine |
InChI |
InChI=1S/C14H10IN3/c15-12-6-7-14(16-8-12)18-9-13(17-10-18)11-4-2-1-3-5-11/h1-10H |
InChI Key |
ZSMUXRYYDZOAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)C3=NC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)

![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
![8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid](/img/structure/B12633821.png)

![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
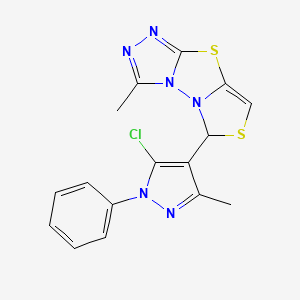

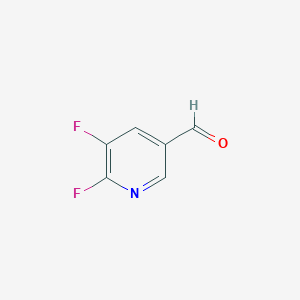

![(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid](/img/structure/B12633861.png)
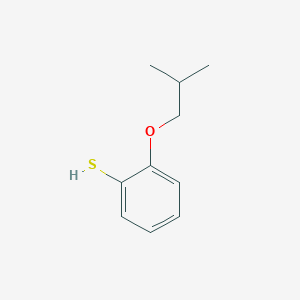
![Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate](/img/structure/B12633869.png)
